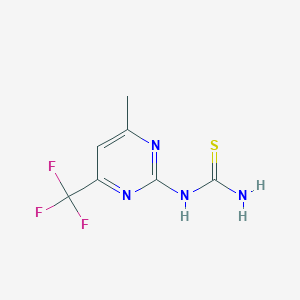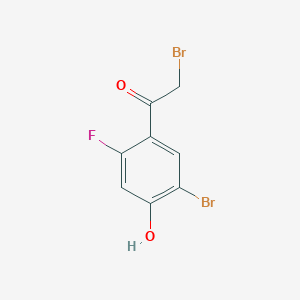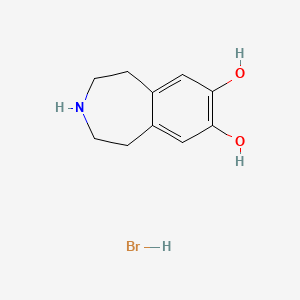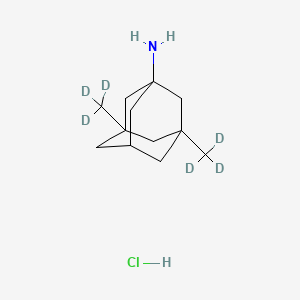
3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride is a deuterated derivative of adamantane, a compound known for its unique cage-like structure. This compound is often used in pharmaceutical research due to its stability and unique properties. The deuterium atoms replace hydrogen atoms, which can significantly alter the compound’s metabolic stability and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride typically involves the deuteration of adamantane derivatives. One common method includes the reaction of adamantane with deuterated methyl iodide in the presence of a strong base, followed by amination and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing deuterium gas or deuterated reagents under controlled conditions to ensure high yield and purity. The process is optimized to minimize the loss of deuterium and to ensure the stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the adamantane structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in pharmaceutical and chemical research .
Applications De Recherche Scientifique
3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the metabolic stability of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged activity and reduced degradation. This makes it a valuable tool in drug development and pharmacological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Memantine: A non-deuterated derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride stands out due to its deuterium content, which enhances its metabolic stability and reduces the rate of degradation. This makes it particularly useful in long-term studies and applications where stability is crucial.
Propriétés
Formule moléculaire |
C12H22ClN |
|---|---|
Poids moléculaire |
221.80 g/mol |
Nom IUPAC |
3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3,2D3; |
Clé InChI |
LDDHMLJTFXJGPI-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)N)C([2H])([2H])[2H].Cl |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



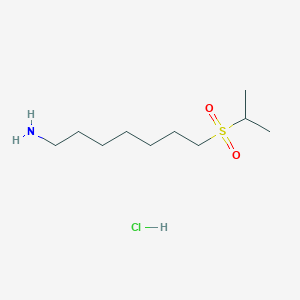
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
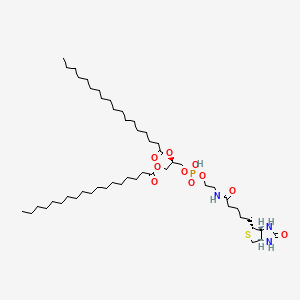
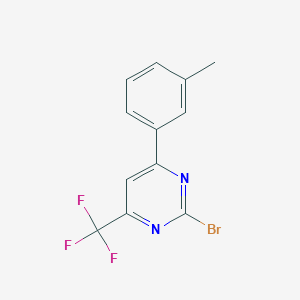

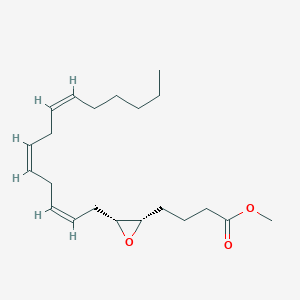
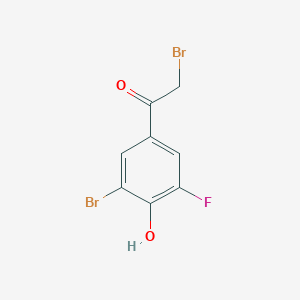
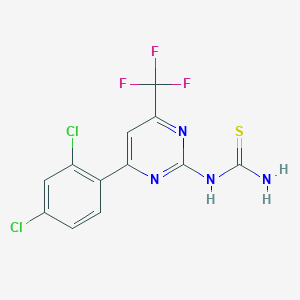
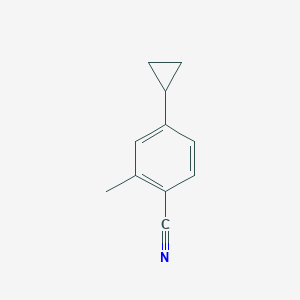
![1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine](/img/structure/B13718129.png)
